
1,2,3,4-Tetramethylpyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetramethylpyrene is an organic compound classified as an aromatic hydrocarbon. It is a derivative of pyrene, characterized by the presence of four methyl groups attached to the pyrene core. This compound is known for its unique photophysical and electronic properties, making it a valuable component in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethylpyrene can be synthesized through several methods. One common approach involves the methylation of pyrene using methylating agents such as methyl iodide in the presence of a strong base like potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the substitution of hydrogen atoms on the pyrene ring with methyl groups .
Industrial Production Methods: Industrial production of this compound often involves the catalytic methylation of pyrene. This process utilizes catalysts such as aluminum chloride or zeolites to facilitate the methylation reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetramethylpyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of tetramethylpyrenequinone.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of tetrahydrotetramethylpyrene.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Tetramethylpyrenequinone.
Reduction: Tetrahydrotetramethylpyrene.
Substitution: Nitro-tetramethylpyrene, bromo-tetramethylpyrene.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetramethylpyrene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which 1,2,3,4-Tetramethylpyrene exerts its effects is primarily related to its ability to interact with light and generate reactive oxygen species. Upon absorption of light, the compound undergoes a transition to an excited state, which can then transfer energy to molecular oxygen, producing singlet oxygen. This reactive oxygen species can cause oxidative damage to cellular components, making it useful in applications such as photodynamic therapy .
Comparación Con Compuestos Similares
Prehnitene (1,2,3,4-Tetramethylbenzene): Similar in structure but lacks the extended conjugation of the pyrene core, resulting in different photophysical properties.
Durene (1,2,4,5-Tetramethylbenzene): Another tetramethyl-substituted aromatic compound with distinct electronic properties due to the different substitution pattern.
Uniqueness: 1,2,3,4-Tetramethylpyrene stands out due to its extended conjugated system, which imparts unique photophysical properties such as high fluorescence quantum yield and the ability to generate reactive oxygen species. These properties make it particularly valuable in applications requiring efficient light absorption and emission .
Propiedades
Número CAS |
60826-75-7 |
|---|---|
Fórmula molecular |
C20H18 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1,2,3,4-tetramethylpyrene |
InChI |
InChI=1S/C20H18/c1-11-10-16-7-5-6-15-8-9-17-13(3)12(2)14(4)18(11)20(17)19(15)16/h5-10H,1-4H3 |
Clave InChI |
XLQNSSLKAYVGOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC3=C2C4=C(C=C3)C(=C(C(=C14)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



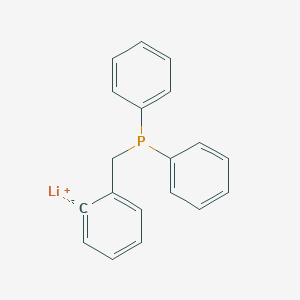
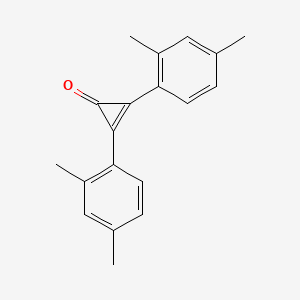
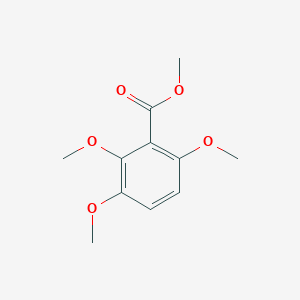

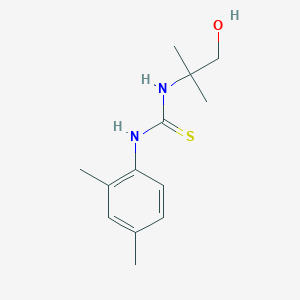
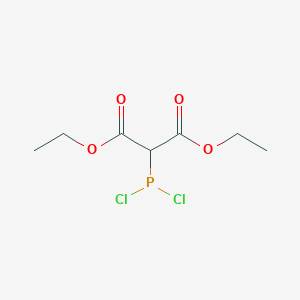
![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)
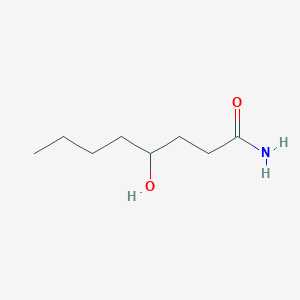
![2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14620605.png)

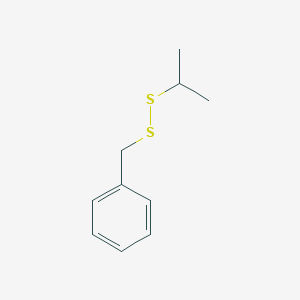
![1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14620620.png)
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)
